2-Methyl-1-heptene

Atmospheric chemistry Gas-phase kinetics Structure-activity relationship

Atmospheric kineticists and spectroscopists need a branched C8 α-olefin with fully defined reactivity, not generic isomer mixtures that skew rate measurements. 2-Methyl-1-heptene (CAS 15870-10-7) provides the quantitatively characterized reference point. • OH rate constant: 6.71±0.21×10⁻¹¹ cm³/molecule/s • O₃ rate constant: 1.35±0.05×10⁻¹⁷ cm³/molecule/s (34% higher than 1-octene) • Unique Raman line at 1674 cm⁻¹ for isomeric identity confirmation • ≥98% purity, ambient shipping as UN3295 Class 3

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 15870-10-7
Cat. No. B091929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-heptene
CAS15870-10-7
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCCCC(=C)C
InChIInChI=1S/C8H16/c1-4-5-6-7-8(2)3/h2,4-7H2,1,3H3
InChIKeyRCBGGJURENJHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-heptene Overview


2-Methyl-1-heptene is a branched terminal alkene (α-olefin) with molecular formula C8H16 and a methyl substituent at the 2-position of the heptene backbone [1]. This structural feature distinguishes it from the linear isomer 1-octene and from internal or differently branched C8 olefins. Key physical properties include a boiling point of 117–120 °C, density of 0.713 g/mL at 25 °C, and refractive index n20/D 1.411 . The compound is commercially available at ≥97% purity and serves as a monomer, mechanistic probe, and synthetic building block in polymerization, atmospheric chemistry, and organometallic research .

Workflow Gas-phase kinetics, ozonolysis, and atmospheric SAR studies
Selection Branched terminal alkene with fully characterized OH, O3 reactivity
Context Raman fingerprint reference and mechanistic probe for alkene oxidation

Substitution Limitations of 2-Methyl-1-heptene


Despite sharing the same molecular formula (C8H16), 2-methyl-1-heptene exhibits reactivity profiles, spectroscopic signatures, and physicochemical properties that diverge measurably from its closest analogs. The 2-methyl branch alters the electronic environment of the terminal double bond, directly affecting OH-radical addition kinetics by ~3–5% per carbon shift in the homologous series and increasing O3 reactivity by ~29–34% relative to linear 1-alkenes of comparable carbon number [1]. Raman-active vibrational modes below 1200 cm⁻¹ are more numerous and spectrally distinct from those of 1-octene and internal octene isomers [2]. Boiling point and refractive index differences, though subtle (~3–4 °C and ~0.002 units, respectively), are sufficient to alter chromatographic retention times and distillation cut points in preparative-scale separations . Generic substitution therefore introduces uncontrolled variables in kinetic modeling, spectral identification, and synthetic outcome reproducibility.

Atmospheric reactivity not interchangeable
2-Methyl branch elevates O3 rate by ~29–34% relative to linear 1-octene; OH rate shifts with chain length make homolog substitution inaccurate for kinetic modeling.
Raman fingerprint is isomer-specific
A unique line at 1674 cm⁻¹ and higher low-frequency spectral density differentiate it from 1-octene and internal octenes; misidentification risk in QC workflows.
Physicochemical shifts alter separation
Boiling point depressed by 3–4 °C, density and refractive index differ from 1-octene, shifting GC retention and distillation cut points in preparative work.

2-Methyl-1-heptene Comparative Evidence


OH Rate Constant: Homologous 2-Methyl-1-alkenes

The OH radical reaction rate constant for 2-methyl-1-heptene occupies a defined, non-interchangeable position within the 2-methyl-1-alkene homologous series. At k_OH = 6.71 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, it is 3.2% higher than 2-methyl-1-hexene (6.50 ± 0.11) and 4.4% lower than 2-methyl-1-octene (7.02 ± 0.16), consistent with the systematic increase driven by H-atom abstraction from the lengthening alkyl chain [1]. Notably, its rate constant overlaps within error with trans-2-heptene (6.76 ± 0.32) despite differing alkene substitution patterns, highlighting that carbon number alone does not predict reactivity—the branched terminal alkene motif matters [1].

OH rate constant
Direct head-to-head
k_OH = 6.71 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Defined homologous series position; not interchangeable with neighboring homologs
+3.2% vs 2-methyl-1-hexene; −4.4% vs 2-methyl-1-octene; overlap within error with trans-2-heptene
Atmospheric chemistry Gas-phase kinetics Structure-activity relationship

O3 Reaction Rate: Branched vs. Linear C8 Alkenes

The O3 reaction rate constant for 2-methyl-1-heptene, k_O3 = 1.35 ± 0.05 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, is substantially elevated relative to linear 1-alkenes of equivalent or similar carbon number [1]. Compared with 1-heptene (1.05 ± 0.07), the rate enhancement is 28.6%; compared with 1-octene (1.01 ± 0.04), the enhancement reaches 33.7% [1]. This elevated reactivity is attributed to the electron-donating effect of the 2-methyl substituent increasing electron density at the terminal C=C bond, favoring electrophilic addition of O3.

O3 rate constant
Cross-study comparable
k_O3 = 1.35 ± 0.05 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹
Substantially elevated vs linear 1-alkenes; substitution biases SOA models
+28.6% vs 1-heptene; +33.7% vs 1-octene; electron-donating 2-methyl effect
Tropospheric chemistry Ozonolysis Alkene oxidation

Raman Fingerprint: Differentiating Octene Isomers

2-Methyl-1-heptene exhibits a distinct Raman spectroscopic signature arising from its XYC=CH2 terminal alkene motif. Characteristic olefinic frequencies appear at 1653, 2978, 1303, 1414, and 3077 cm⁻¹, shifted relative to the XHC=CH2 group frequencies of 1-octene (1643, 3000, 1294, 1416, 3078 cm⁻¹) [1]. A unique medium-intensity line at 1674 cm⁻¹, attributed to accidental resonance degeneracy, is observed exclusively for 2-methyl-1-heptene and not for 1-octene, cis+trans 2-octene, trans-3-octene, or trans-4-octene [1]. Furthermore, both 2-methyl-1-heptene and its positional isomer 6-methyl-1-heptene display more strong Raman lines below 1200 cm⁻¹ than any of the four octene isomers studied, providing a clear spectroscopic differentiation criterion [1].

Raman fingerprint
Direct head-to-head
Unique line at 1674 cm⁻¹; olefinic shifts of 10–22 cm⁻¹; higher line density below 1200 cm⁻¹
Definitive marker for isomer identification without sample destruction
Absent in 1-octene and internal octene isomers; Raman spectrogram reference
Vibrational spectroscopy Structural identification Quality control

Physicochemical Properties vs. 1-Octene

The methyl branch at the 2-position depresses the boiling point of 2-methyl-1-heptene by 3–4 °C relative to 1-octene (117–120 °C vs. 121–123 °C) and reduces the liquid density by approximately 0.002 g/mL at 25 °C (0.713 vs. 0.715 g/mL) . The refractive index n20/D is correspondingly higher at 1.411 vs. 1.408–1.410 for 1-octene . The closed-cup flash point is 10 °C for 2-methyl-1-heptene, compared with 13 °C for 1-octene . While individually modest, these differences cumulatively shift Kovats retention indices (e.g., I = 774.9–784.3 on non-polar columns) [1] and alter vapor pressure curves (20.6 mmHg at 25 °C for 2-methyl-1-heptene) [1], enabling unambiguous chromatographic resolution from linear C8 α-olefins.

Physicochemical properties
Cross-study comparable
BP 117–120 °C; density 0.713 g/mL; n20/D 1.411; flash point 10 °C
Cumulative shifts enable unambiguous GC resolution from linear C8 α-olefins
ΔBP −3 to −4 °C vs 1-octene; Δdensity −0.002 g/mL; Δn20/D +0.001–0.003
Chromatographic separation Distillation Physical property specification

NO3 Radical Rate: Branched vs. Linear Alkenes

Although the NO3 radical rate constant for 2-methyl-1-heptene was not individually tabulated in the primary dataset, the rate constants measured for the flanking homologs—2-methyl-1-hexene (52.4 ± 2.5 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) and 2-methyl-1-octene (57.8 ± 2.6 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹)—demonstrate a consistent ~25-fold enhancement over their linear 1-alkene counterparts (1-hexene: 2.00 ± 0.16; 1-octene: 2.35 ± 0.15) [1]. By class-level inference, 2-methyl-1-heptene is projected to have a k_NO3 of approximately 55 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, maintaining the ~25-fold reactivity advantage over 1-octene that characterizes the entire 2-methyl-1-alkene series [1]. This enhancement is mechanistically linked to the stabilization of the NO3-alkene adduct by the electron-donating 2-methyl group.

NO3 rate constant
Class-level inference
~55 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ (projected)
Expected ~23‑fold enhancement vs 1-octene, consistent with homologous series
Inferred from 2-methyl-1-hexene and 2-methyl-1-octene data; direct measurement to verify
Nighttime atmospheric chemistry NO3 radical kinetics Alkene oxidation

2-Methyl-1-heptene Application Scenarios


Atmospheric Chemistry Kinetic Standard

2-Methyl-1-heptene is one of the most thoroughly characterized branched C8 α-olefins for OH, O3, and (by class inference) NO3 reactivity. Its OH rate constant of 6.71 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1] and O3 rate constant of 1.35 ± 0.05 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [2] make it a quantitatively defined reference point for validating structure-activity relationship (SAR) models that predict alkene atmospheric lifetimes. Laboratories engaged in smog chamber experiments or VOC emission profiling should procure this compound when a branched terminal alkene with fully characterized gas-phase kinetics is required, rather than relying on the linear 1-octene whose O3 reactivity is 34% lower [2].

Raman Reference for Isomer Identification

The unique Raman line at 1674 cm⁻¹ and the enhanced density of strong lines below 1200 cm⁻¹, documented in the foundational Cleveland (1943) study [3], establish 2-methyl-1-heptene as a definitive spectroscopic standard for distinguishing branched terminal alkenes from linear and internal octene isomers. This is directly applicable in quality control workflows for petrochemical isomer streams, in forensic analysis of hydrocarbon mixtures, and in reaction monitoring where isomeric purity must be verified by Raman spectroscopy without sample destruction.

SAR Building Block for Alkene Reactivity

The compound's position within the 2-methyl-1-alkene homologous series—bracketed by 2-methyl-1-hexene and 2-methyl-1-octene with OH rate constants of 6.50 and 7.02 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively [1]—enables its use as a systematic variable in SAR studies probing the effect of alkyl chain length on alkene reactivity. Its branched structure also allows direct comparison with trans-2-heptene (k_OH = 6.76 ± 0.32) to isolate the effect of double-bond position vs. carbon skeleton branching on electrophilic addition kinetics [1].

Synthetic Intermediate for Ether Fuel Additives

2-Methyl-1-heptene undergoes exothermic etherification with methanol to produce 2-methoxy-2-methyl heptane (MMH), a fuel additive that can increase octane number and reduce CO emissions [4]. This reactivity is structurally specific—linear 1-octene would yield a different ether with distinct fuel-blending properties. The 3–4 °C boiling point depression relative to 1-octene also facilitates post-reaction distillative separation of the branched ether product from unreacted linear alkene contaminants, a practical advantage in process-scale synthesis.

Application
Selection Property
Validation Focus
Atmospheric kinetics research
Branched terminal alkene with published OH and O3 rate constants
SAR model validation for alkene atmospheric lifetimes
Raman isomer identification
Unique 1674 cm⁻¹ marker and enhanced low‑frequency line density
Verification against linear and internal octene isomers in QC workflows
SAR structure‑activity studies
Homologous series position bracketed by 2-methyl-1-hexene and 2-methyl-1-octene
Chain‑length effect on alkene reactivity; comparison with trans‑2‑heptene
Synthetic intermediate research
Terminal alkene for etherification to 2‑methoxy‑2‑methylheptane
Ether product characterization and distillative separation assessment

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